molecular formula C26H51NO3 B1164726 N-Octanoyl-L-threo-sphingosine

N-Octanoyl-L-threo-sphingosine

Cat. No.: B1164726
M. Wt: 426
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-Octanoyl-L-threo-sphingosine as a Synthetic Sphingolipid Analog

This compound is classified as a synthetic analog of naturally occurring ceramides (B1148491) for two primary reasons: its stereochemistry and its acyl chain length. In mammals, the sphingosine (B13886) backbone almost universally possesses the D-erythro stereochemical configuration ((2S,3R)). sigmaaldrich.comnih.gov In contrast, this analog features the unnatural L-threo configuration ((2S,3S)), setting it apart from its endogenous counterparts. acs.orgsigmaaldrich.com

Furthermore, it is N-acylated with an eight-carbon fatty acid (octanoic acid), making it a short-chain ceramide. This structural feature enhances its water solubility and cell permeability compared to natural long-chain ceramides (which typically have acyl chains of 16 carbons or more), facilitating its use in cell-based laboratory studies. sigmaaldrich.com These deliberate structural modifications make this compound a specific tool for biochemical and cellular research rather than a component of natural biological systems.

Table 1: Chemical Properties of this compound

Identifier Value
CAS Number 175892-44-1 larodan.com
Molecular Formula C26H51NO3 larodan.com
Molecular Weight 425.69 g/mol larodan.com

| Synonyms | N-[(1S,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octanamide larodan.com |

Significance in Understanding Sphingolipid Biology and Signaling

The unique stereochemistry of this compound is central to its utility in research. Because it is an unnatural isomer, it often exhibits different biological activities compared to the naturally occurring D-erythro form, providing researchers with a valuable control and investigative probe. sigmaaldrich.com The study of how enzymes and protein targets in signaling pathways differentiate between these stereoisomers helps to elucidate the specific structural requirements for molecular interactions in sphingolipid-mediated processes.

Research has shown that enzymes involved in sphingolipid metabolism can utilize the unnatural threo isomer of N-acylsphingosines. For instance, one study identified a Michaelis constant (Km) of 2.5 × 10⁻⁴ M for the substrate N-octanoyl-threo-sphingosine in a reaction involving the transfer of a phosphorylethanolamine moiety. acs.org This demonstrates that while unnatural, the analog can still interact with cellular machinery, allowing scientists to probe enzyme active sites and metabolic pathways.

Synthetic ceramide analogs are frequently used to investigate the roles of ceramides in cellular events such as apoptosis (programmed cell death), cell cycle arrest, and differentiation. sigmaaldrich.com While the D-erythro isoform is generally much more biologically active, the L-threo isoform serves as an important comparator. sigmaaldrich.com For example, the synthetic sphingosine analogue L-threo-dihydrosphingosine (safingol), which also has the threo configuration, has been described as an inhibitor of protein kinase C (PKC) and sphingosine kinase (SK), and has been linked to the generation of ceramide and the induction of apoptosis. nih.gov By using analogs like this compound, researchers can dissect the complex and often overlapping signaling cascades regulated by sphingolipids.

Table 2: Compound Names Mentioned

Compound Name
This compound
Sphingosine
Ceramide
N-octanoyl-threo-sphingosine
N-octanoyl-D-erythro-sphingosine
L-threo-dihydrosphingosine (safingol)
Protein kinase C (PKC)
Sphingosine kinase (SK)

Properties

Molecular Formula

C26H51NO3

Molecular Weight

426

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C8:0-L-threo-Ceramide

Origin of Product

United States

Cellular and Molecular Mechanisms of Action of N Octanoyl L Threo Sphingosine

Stereochemistry and Differential Biological Activities

The stereochemical configuration of sphingolipids is a critical determinant of their biological function. The orientation of substituent groups at the chiral centers, C2 and C3, of the sphingoid base backbone dictates the molecule's shape and its ability to interact with enzymes and receptors. N-Octanoyl-L-threo-sphingosine is a synthetic ceramide analog with an L-threo configuration, which differs from the naturally occurring D-erythro stereoisomer found in mammalian cells. This variation in stereochemistry profoundly influences its metabolic fate and cellular effects.

Naturally occurring ceramides (B1148491) possess the D-erythro configuration, which is recognized by the enzymatic machinery responsible for sphingolipid metabolism and signaling. The introduction of the L-threo isomer, this compound, into a biological system elicits distinct cellular responses primarily due to its differential recognition and processing compared to its D-erythro counterpart.

Metabolically, the stereochemistry is crucial for enzyme-substrate recognition. Ceramide Kinase (CerK), an enzyme that phosphorylates ceramide to the signaling molecule ceramide-1-phosphate, shows a distinct preference for the D-erythro isomer of ceramides ebi.ac.uk. This suggests that the L-threo isomer is a poor substrate, if at all, for this kinase. Consequently, this compound would not effectively generate ceramide-1-phosphate, precluding its participation in signaling pathways mediated by this metabolite.

FeatureD-Erythro Isomer (Natural)L-Threo Isomer (Unnatural)
Enzymatic Recognition Recognized by metabolic enzymes (e.g., CerK) ebi.ac.ukPoorly recognized by metabolic enzymes ebi.ac.uk
Membrane Properties Essential for normal barrier function and lipid packing nih.govDisrupts lipid packing, increases membrane permeability nih.gov
Metabolic Fate Can be phosphorylated to Ceramide-1-Phosphate ebi.ac.ukNot an efficient substrate for Ceramide Kinase ebi.ac.uk
Cellular Response Mediates specific, well-defined signaling pathwaysElicits responses often linked to membrane disruption or atypical metabolic processing nih.gov

The bioactivity of ceramide is intrinsically governed by its configuration columbia.edu. The precise three-dimensional structure of the D-erythro isomer allows it to selectively bind to specific protein targets and fit into the active sites of enzymes, ensuring high potency and selectivity in its signaling roles. When the stereochemistry is altered to the L-threo configuration, this precise fit is often lost.

The physiological D-erythro stereochemistry is considered essential for the correct biological function of ceramides nih.gov. The inability of the L-threo isomer to be metabolized through key pathways, such as phosphorylation by CerK, demonstrates a high degree of biological selectivity for the natural isomer ebi.ac.uk. While the D-erythro form acts as a potent second messenger in pathways like apoptosis and cell cycle arrest, the biological effects of the L-threo form may stem from different, less specific mechanisms, such as the induction of biophysical stress on cellular membranes nih.gov. The lack of a trans-unsaturated bond in the sphingosine (B13886) moiety of dihydroceramide (B1258172), a close structural analog, is sufficient to render it inactive in activating certain stress kinases, further highlighting that even subtle structural changes dramatically impact biological potency unc.edu. Therefore, the L-threo configuration of this compound significantly reduces its potency and alters its selectivity with respect to the signaling pathways modulated by natural ceramides.

Modulation of Cell Signaling Pathways

Ceramide acts as a second messenger by modulating the activity of several protein kinases, collectively known as ceramide-activated protein kinases (CAPKs). A prominent example is the stress-activated protein kinase (SAPK), also known as Jun N-terminal kinase (JNK), which can be activated by exogenous, cell-permeable ceramides unc.edu. Studies have shown that C2-ceramide (an acetylated D-erythro-sphingosine) stimulates JNK/SAPK activity, an effect that is not mimicked by its close structural analog, DL-erythro-dihydro-C2-ceramide unc.edu. This specificity indicates that both the stereochemistry and the double bond in the sphingoid backbone are critical for this interaction.

Given the high stereospecificity of lipid-protein interactions, this compound is not expected to function as a conventional activator of CAPKs that are selectively targeted by the D-erythro isomer. Its different spatial arrangement would likely prevent it from binding effectively to the specific regulatory domains on these kinases that recognize natural ceramide.

The relationship between ceramide and the Protein Kinase C (PKC) family of enzymes is complex, with reports indicating both activation and inhibition depending on the specific PKC isoform and cellular context nih.govoup.com. Natural D-erythro ceramide has been shown to directly activate the atypical PKC zeta (PKCζ) isoform, which in turn can mediate downstream effects such as growth arrest nih.govresearchgate.net. Conversely, ceramide can inhibit the translocation and activation of conventional PKC isoforms like PKCα and PKCβII nih.gov, and may inhibit novel isoforms like PKCδ nih.govoup.com. This isoform-specific regulation is a key feature of ceramide signaling.

The inactive analog, dihydroceramide, often fails to replicate these effects, underscoring the structural requirements for PKC modulation researchgate.netresearchgate.net. Sphingosine, the metabolic precursor to ceramide, is itself a known potent inhibitor of PKC nih.gov. The L-threo configuration of this compound would likely alter its interaction with PKC isoforms compared to the natural D-erythro ceramide. While specific studies on the L-threo isomer are limited, based on the high structural fidelity required for these interactions, it is plausible that it would either be inactive or function primarily as a non-specific inhibitor, similar to other sphingolipid-like molecules that disrupt the lipid environment required for PKC activation.

PKC IsoformReported Effect of D-Erythro CeramideReference
PKCζ (zeta) Activation nih.govresearchgate.net
PKCδ (delta) Inhibition nih.govoup.com
PKCα (alpha) Inhibition of translocation nih.gov
PKCβII (beta II) Inhibition of translocation nih.gov

Recent evidence has established a clear link between sphingolipid metabolism and the function of integrins, which are key receptors for cell adhesion and signaling. Specifically, the maturation of the β1-integrin subunit is regulated by the localized production of sphingosine in the Golgi complex nih.gov. The enzyme Alkaline Ceramidase 2 (ACER2) controls the generation of sphingosine from ceramide in this compartment, and sphingosine itself acts as a potent inhibitor of β1-integrin maturation nih.gov. This process is vital because proper maturation is required for the trafficking of β1-integrins to the cell surface where they become functional.

Furthermore, the conversion of sphingomyelin (B164518) to ceramide within the plasma membrane can modulate the dynamics and adhesion of integrin nanoclusters nih.goveur.nl. Increased levels of ceramide have been shown to impair integrin adhesion and reduce integrin mobility by promoting the receptor's coupling to the underlying actin cytoskeleton nih.gov. As a cell-permeable ceramide analog, this compound can influence these pathways. By altering the sphingolipid composition of cellular membranes, it could contribute to changes in β1-integrin clustering, mobility, and downstream signaling, thereby affecting cellular processes such as adhesion and migration.

Crosstalk with Other Key Signaling Cascades (e.g., MAPK, PI3K/mTor, NFκB)

The interaction of this compound with key cellular signaling cascades is an area of ongoing research. While specific data on its direct crosstalk with the PI3K/mTor and NFκB pathways are limited in the current scientific literature, its impact on the MAPK signaling pathway has been more clearly delineated.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

This compound is recognized as a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. caymanchem.comnih.govnih.gov This family of protein kinases plays a crucial role in transducing extracellular signals to intracellular targets that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The inhibitory action of L-threo-sphingosine and its derivatives on MAPK signaling underscores its potential to modulate these fundamental cellular functions. This inhibition is a key aspect of its bioactive profile and contributes to its observed effects on cell fate.

Phosphoinositide 3-Kinase (PI3K)/mTor Pathway:

Direct evidence detailing the specific interaction of this compound with the PI3K/mTor signaling pathway is not extensively documented. This pathway is a central regulator of cell growth, survival, and metabolism. While various sphingolipids, particularly ceramides, are known to modulate PI3K/mTor signaling, these effects are often complex and dependent on the specific ceramide structure and cellular context. For instance, some studies have shown that ceramide accumulation can lead to the inhibition of Akt, a key downstream effector of PI3K, thereby suppressing the PI3K/mTor pathway. However, it is crucial to note that these findings are not specific to the L-threo stereoisomer of N-octanoyl-sphingosine and may not be directly applicable.

Nuclear Factor Kappa B (NFκB) Pathway:

Similarly, the direct crosstalk between this compound and the NFκB signaling pathway remains to be fully elucidated. The NFκB pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Ceramides, in general, have been shown to influence NFκB signaling, although the outcomes can be contradictory, with reports of both activation and inhibition depending on the cell type and stimulus. The specific role of the L-threo configuration of N-octanoyl-sphingosine in modulating NFκB activity is a subject that requires further investigation.

Effects on Membrane Dynamics and Trafficking

The stereochemistry of the sphingosine backbone in this compound plays a pivotal role in its interaction with cellular membranes, significantly influencing membrane dynamics and trafficking events. Its effects are particularly pronounced in the context of specialized membrane microdomains known as lipid rafts and the endocytic process of caveolar endocytosis.

Inhibition of Caveolar Endocytosis

Research has demonstrated that the non-natural L-threo stereochemistry of sphingolipids, such as that found in this compound, leads to their exclusion from uptake via caveolae. Caveolae are small, flask-shaped invaginations of the plasma membrane involved in signal transduction and the endocytosis of specific molecules and pathogens.

A comparative study using a BODIPY-tagged lactosylceramide (LacCer) analog highlighted the importance of sphingosine stereochemistry in this process. While the natural D-erythro LacCer analog was predominantly internalized through caveolae, the L-threo LacCer analog was largely excluded from this endocytic pathway. Instead, the L-threo isomer was observed to be taken up by clathrin-dependent and other caveolae-independent mechanisms. This suggests that the specific spatial arrangement of the functional groups in the L-threo configuration hinders its proper association with the components of the caveolar machinery.

Role of N Octanoyl L Threo Sphingosine in Cellular Processes

Induction of Apoptosis

N-Octanoyl-L-threo-sphingosine is a recognized inducer of apoptosis, or programmed cell death, in various cell types. This process is fundamental for tissue homeostasis and the elimination of damaged or cancerous cells.

The ability of N-octanoyl-sphingosine to induce apoptosis is highly dependent on its stereochemistry. Research has demonstrated that the L-threo and D-threo stereoisomers are significantly more potent inducers of apoptosis than their erythro counterparts. dntb.gov.uanih.gov In studies using U937 human leukemia cells, the L-threo and D-threo forms were found to be several times more effective at causing nucleosomal DNA fragmentation, a key feature of apoptosis, compared to the L-erythro and D-erythro isomers. nih.gov This stereospecificity suggests that the molecule interacts with specific cellular targets that can distinguish between these subtle structural differences. dntb.gov.uanih.gov

Table 1: Stereospecificity of N-Octanoyl-sphingosine in Apoptosis Induction

Stereoisomer Apoptotic Potency Reference
L-threo-sphingosine High nih.gov
D-threo-sphingosine High nih.gov
L-erythro-sphingosine Low nih.gov

The induction of apoptosis by this compound involves a complex cascade of molecular events. This ceramide analog can influence the "sphingolipid rheostat," the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P), to determine cell fate. uni-stuttgart.denih.govnih.gov An increase in the cellular concentration of ceramide or its analogs can push the cell towards apoptosis.

Key downstream events include:

Mitochondrial Pathway Activation: The pro-apoptotic effects of sphingolipids often involve the mitochondria. uni-stuttgart.de This can lead to the permeabilization of the outer mitochondrial membrane, release of cytochrome c, and subsequent activation of a cascade of caspases, which are the executioner enzymes of apoptosis. uni-stuttgart.de

Bcl-2 Family Regulation: Sphingosine (B13886), a related sphingolipid, has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, further promoting the apoptotic process. nih.gov

Caspase Activation: Studies on related sphingolipids have demonstrated the activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase-3, following treatment. researchgate.net

Modulation of Autophagy

Autophagy is a cellular degradation and recycling process that can either promote cell survival under stress or contribute to cell death. Sphingolipids, including ceramides, are key regulators of this process. nih.govnih.gov

In preclinical studies, this compound and other ceramide analogs have been shown to modulate autophagy in various cancer cell lines. The outcome of this modulation—whether it leads to cell survival or cell death—appears to be context-dependent. Ceramide has been reported to induce autophagy by up-regulating Beclin 1, a key protein in the initiation of autophagosome formation. researchgate.net The interplay between apoptosis and autophagy is complex, and sphingolipids are critical regulators of the crosstalk between these two pathways. nih.gov

The regulation of autophagy is intrinsically linked to the broader network of sphingolipid metabolism. nih.gov De novo synthesis of sphingolipids, which begins in the endoplasmic reticulum, produces ceramide that serves as a hub for the synthesis of more complex sphingolipids or can be broken down into sphingosine and S1P. nih.govnih.gov

Autophagy can, in turn, regulate the levels of sphingolipids. For instance, dysfunctional autophagy can lead to an accumulation of ceramides. nih.gov Conversely, an excess of de novo sphingolipid synthesis can induce autophagy. nih.gov This reciprocal relationship highlights a feedback loop where autophagy controls sphingolipid levels, and sphingolipids modulate autophagic activity. The balance within the sphingolipid network, particularly between ceramide and S1P, can influence autophagic flux—the complete process of autophagy from initiation to lysosomal degradation. nih.gov

Regulation of Cell Proliferation and Cell Cycle Arrest

Sphingolipids are deeply involved in the regulation of cell growth and division. nih.gov While some sphingolipids like S1P are associated with cell proliferation, others, like ceramide, are typically linked to growth arrest. nih.gov

This compound, by mimicking the action of endogenous ceramides, can inhibit cell proliferation. This is often achieved by inducing cell cycle arrest, which prevents cells from progressing through the phases of division. Inhibition of cholesterol biosynthesis, a process linked to lipid metabolism, has been shown to cause cell cycle arrest in the G1 phase. plos.org Similarly, ceramide and its analogs can halt the cell cycle, preventing uncontrolled proliferation, a hallmark of cancer. While specific studies on this compound's effect on the cell cycle are part of the broader investigation into ceramide analogs, related compounds have been shown to induce G1 cell-cycle arrest. nih.gov

Table 2: Effects of Sphingolipid Metabolites on Cell Fate

Sphingolipid Primary Effect Cellular Processes
Ceramide Pro-apoptotic, Anti-proliferative Induces apoptosis, autophagy, cell cycle arrest

Influence on Cell Differentiation and Migration

The sphingolipid family, to which this compound belongs, includes potent signaling molecules like ceramide and sphingosine-1-phosphate (S1P) that are integral regulators of cellular differentiation and migration. nih.govnih.gov S1P, a metabolite of sphingosine, interacts with a family of five G-protein-coupled receptors (S1PR1-5) to control the movement and positioning of various cell types, including lymphocytes and progenitor cells. nih.gov

Research into related short-chain ceramide analogs has provided insights into their potential roles. For instance, synthetic ceramide analogues have been shown to modulate the maturation and activation of dendritic cells, which are key regulators of the immune response. nih.gov While direct studies on this compound are limited, the activities of related sphingolipids suggest a complex regulatory role. For example, S1P signaling has been found to hinder the osteogenic differentiation of dental pulp stem cells. nih.gov Conversely, the broader sphingolipid metabolism is essential for the proper development and maintenance of epithelial cell architecture. nih.gov The specific impact of the L-threo stereochemical configuration on these processes remains an area for further investigation.

Table 1: Effects of Related Sphingolipids on Cellular Processes

Compound/Class Cellular Process Model System Observed Effect
Sphingosine-1-Phosphate (S1P) Cell Migration B Lymphocytes Regulates shuttling between marginal zone and follicles via S1P₂ receptor. nih.gov
Sphingosine-1-Phosphate (S1P) Osteogenic Differentiation Dental Pulp Stem Cells Suppresses differentiation capacity. nih.gov
Synthetic C8 Ceramide Analogue Dendritic Cell Maturation Murine Dendritic Cells Stimulates expression of maturation markers (MHC class I, co-stimulatory molecules) following viral infection. nih.gov

Impact on Host-Pathogen Interactions

This compound, as a ceramide, is implicated in the intricate relationship between host cells and pathogens. Ceramides and other sphingolipids are key components of cell membranes and can be exploited by pathogens to facilitate infection or, conversely, can participate in the host's defense mechanisms.

Inhibition of Viral Infection (e.g., SV40)

The role of specific ceramides in viral infection is highly dependent on the virus and host cell type. Sphingolipids are often crucial components of membrane microdomains, or lipid rafts, which many viruses utilize for entry into host cells. nih.gov For Simian Virus 40 (SV40), a member of the polyomavirus family, infection is initiated by binding to the ganglioside GM1, a complex glycosphingolipid, on the cell surface. embopress.orgwikipedia.org This interaction facilitates the virus's entry via caveolae-mediated endocytosis and subsequent trafficking to the endoplasmic reticulum. embopress.orgfrontiersin.org

While the outline specifies inhibition, current research highlights that sphingolipids are more commonly associated with facilitating viral entry rather than preventing it. For example, the binding of measles virus to its receptor induces the activation of sphingomyelinases, which generate ceramide-rich membrane platforms that are essential for viral fusion. nih.gov In another context, a synthetic C8 ceramide analogue was found not to inhibit, but to stimulate dendritic cells, leading to an enhanced T cell response against lymphocytic choriomeningitis virus (LCMV) and influenza virus. nih.gov There is no direct evidence in the reviewed literature to suggest that this compound specifically inhibits SV40 infection. The virus's reliance on a related sphingolipid (GM1) for entry underscores the importance of this lipid class in the viral life cycle.

Effects on Bacterial Toxin Activity (e.g., Vibrio cholerae cytolysin (B1578295) pore formation)

The interaction between ceramides and bacterial pore-forming toxins presents a clear example of how membrane composition influences pathogenesis. Vibrio cholerae cytolysin (VCC) is a β-barrel pore-forming toxin that disrupts target cell membranes by forming transmembrane heptameric pores. nih.govmdpi.com The efficiency of VCC's pore-forming activity is critically dependent on the lipid composition of the host membrane.

Research has demonstrated that the presence of ceramide in target membranes significantly enhances the membrane-permeabilizing action of VCC. researchgate.net While cholesterol is a primary requirement for VCC function, ceramide acts as a crucial accessory lipid. nih.govnih.gov It is thought that ceramide modulates the physical properties of the lipid bilayer, potentially by affecting the organization of membrane-embedded cholesterol, thereby promoting more efficient toxin interaction and subsequent pore formation. nih.gov Therefore, this compound, as a ceramide, would be expected to augment the cytolytic activity of VCC rather than inhibit it.

Table 2: Influence of Membrane Lipids on Vibrio cholerae Cytolysin (VCC) Activity

Membrane Component Role in VCC Action Mechanism
Cholesterol Essential Required for membrane binding and the formation of a functional pore. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Ceramide
Sphingosine
Sphingosine-1-phosphate (S1P)
Ganglioside GM1
Cholesterol
L-threo-dihydrosphingosine

N Octanoyl L Threo Sphingosine in Sphingolipid Metabolism Research

As a Substrate or Modulator for Sphingolipid Enzymes

The specific three-dimensional structure of N-Octanoyl-L-threo-sphingosine influences its interaction with enzymes that typically process endogenous ceramides (B1148491), which predominantly exist in the D-erythro configuration.

Interaction with Dihydroceramide (B1258172) Desaturase (DES1)

Dihydroceramide desaturase (DES1) is a critical enzyme in the de novo synthesis of ceramides, responsible for introducing the 4,5-trans double bond into the sphingoid backbone of dihydroceramide to form ceramide. Research has shown that the stereochemistry of the dihydroceramide substrate significantly impacts the efficiency of this conversion.

Studies investigating the substrate specificity of DES1 have revealed a clear preference for the naturally occurring D-erythro isomer over the L-threo isomer. While L-threo-dihydroceramides can be desaturated by DES1, the rate of conversion is considerably lower. This stereoselectivity highlights the precise structural requirements of the enzyme's active site. The use of this compound (the desaturated form of N-octanoyl-L-threo-dihydrosphingosine) and its saturated precursor in research allows for a direct comparison of how stereochemistry affects enzyme kinetics and the subsequent metabolic fate of these molecules.

Table 1: Substrate Preference of Dihydroceramide Desaturase (DES1) based on Stereochemistry.
Substrate StereoisomerRelative Enzyme Activity
D-erythro-dihydroceramideHigh
L-threo-dihydroceramideLow

Role as a Substrate for Ceramide Phosphorylethanolamine Transferase

Ceramide phosphorylethanolamine (CPE) transferase is an enzyme involved in the synthesis of sphingomyelin (B164518) analogs in some organisms, and its mammalian counterpart, sphingomyelin synthase (SMS), transfers a phosphocholine (B91661) head group to ceramide. The ability of this compound to act as a substrate for these enzymes is an area of ongoing research. The unnatural L-threo configuration is expected to influence its recognition and processing by these enzymes. Generally, enzymes involved in sphingolipid metabolism exhibit a high degree of stereospecificity, favoring the D-erythro isomer. Therefore, this compound is likely a poor substrate for CPE transferase and SMS compared to its D-erythro counterpart.

Effects on Glucosylceramide Synthase Activity

Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to ceramide. The activity of GCS can be modulated by the structure of the ceramide substrate. While specific studies on the direct effect of this compound on GCS activity are not extensively documented, research on related compounds provides some insights. For instance, synthetic ceramide analogs with altered stereochemistry, such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), are known potent inhibitors of GCS. nih.gov This suggests that the L-threo configuration of this compound may lead to it acting as a modulator, potentially an inhibitor, of GCS rather than an efficient substrate.

Modulation of Ceramidase and Sphingosine (B13886) Kinase Activities

Ceramidases are enzymes that hydrolyze ceramide into sphingosine and a fatty acid, a key step in the salvage pathway. nih.govnih.gov There are several types of ceramidases (acid, neutral, and alkaline) with different substrate specificities. nih.govnih.gov The L-threo stereochemistry of this compound likely affects its hydrolysis by these enzymes, potentially making it a substrate or a modulator of their activity.

Sphingosine kinases (SphK) phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. If this compound is hydrolyzed by ceramidases, it would release L-threo-sphingosine. The ability of SphK to phosphorylate this unnatural stereoisomer is not well-characterized but is likely to be less efficient than the phosphorylation of the natural D-erythro-sphingosine.

Insights into de novo Sphingolipid Synthesis Pathways

The de novo synthesis pathway is the primary route for the production of sphingolipids from basic precursors like serine and palmitoyl-CoA. frontiersin.orgreactome.org This pathway leads to the formation of dihydroceramide, which is then desaturated by DES1 to produce ceramide. elifesciences.org The use of synthetic analogs like this compound and its dihydro- precursor can help to dissect the stereochemical requirements of the enzymes in this pathway.

By introducing L-threo-dihydroceramide analogs into cellular systems, researchers can study the extent to which this unnatural isomer is processed by DES1 and subsequent enzymes in the pathway. nih.gov The observation of reduced conversion to the corresponding ceramide provides quantitative data on the stereospecificity of DES1 and helps to model the enzyme's active site.

Table 2: Key Enzymes in the De Novo Sphingolipid Synthesis Pathway and their Interaction with Stereoisomers.
EnzymeFunctionInteraction with L-threo Isomers
Serine Palmitoyltransferase (SPT)Condenses serine and palmitoyl-CoADoes not directly interact with ceramide isomers
3-Ketodihydrosphingosine ReductaseReduces 3-ketodihydrosphingosineDoes not directly interact with ceramide isomers
Ceramide Synthase (CerS)Acylates dihydrosphingosineCan produce L-threo-dihydroceramides from L-threo-dihydrosphingosine
Dihydroceramide Desaturase (DES1)Desaturates dihydroceramidePoor substrate compared to D-erythro isomer

Contribution to Salvage Pathway Studies

The salvage pathway is a crucial recycling route where complex sphingolipids are broken down into their constituent parts, which can then be reutilized for the synthesis of new sphingolipids. nih.govnih.gov A key step in this pathway is the hydrolysis of ceramide by ceramidases to yield sphingosine, which can then be re-acylated by ceramide synthases to form ceramide again. mdpi.com

The use of this compound allows researchers to trace the fate of an unnatural ceramide isomer within the salvage pathway. By monitoring the hydrolysis of this compound and the subsequent metabolic transformations of the resulting L-threo-sphingosine, scientists can gain a deeper understanding of the substrate flexibility of the enzymes involved in sphingolipid recycling. For example, tracking whether L-threo-sphingosine is re-acylated to form different ceramide species or if it is targeted for degradation provides valuable information about the metabolic branch points and regulatory mechanisms of the salvage pathway. researchgate.net

N Octanoyl L Threo Sphingosine As a Research Tool and Methodology

Utility as a Cell-Permeable Ceramide Analog in Research

Ceramides (B1148491) are key lipid molecules involved in a multitude of cellular signaling pathways, including apoptosis, cell cycle arrest, and senescence. However, the hydrophobic nature of naturally occurring long-chain ceramides limits their direct use in cell-based experiments. To overcome this, researchers utilize synthetic, short-chain ceramide analogs like N-Octanoyl-L-threo-sphingosine. The shorter acyl chain enhances its water solubility and allows it to readily cross cell membranes, effectively mimicking the intracellular accumulation of natural ceramides. biorxiv.org

This cell-permeable characteristic is crucial for studying the downstream effects of elevated ceramide levels in a controlled manner. By introducing this compound to cultured cells, scientists can bypass the complex enzymatic machinery of de novo ceramide synthesis and directly initiate ceramide-mediated signaling cascades. This approach has been instrumental in elucidating the mechanisms by which ceramides influence cellular fate.

Applications in in vitro Cell Culture Models

The utility of this compound has been demonstrated across a wide range of in vitro cell culture models, enabling researchers to investigate its effects on various cell types.

U937 Cells: In the human monocytic cell line U937, N-octanoyl-sphingosine has been used to study the role of ceramides in apoptosis.

HeLa Cells: Studies using HeLa cells have employed this analog to investigate ceramide-induced effects on cell proliferation and to measure viral titers in rhinovirus infection studies. nih.gov

HGC27 Cells: In the context of gastric cancer research, this compound has been utilized in HGC27 cells to explore its potential as a therapeutic agent.

INS-1 Pancreatic β-cells: Research on pancreatic β-cells, such as the INS-1 line, has involved this ceramide analog to understand its role in lipotoxicity and β-cell dysfunction, which are relevant to diabetes.

The table below summarizes some of the key research applications of this compound in these cell lines.

Cell LineResearch ApplicationKey Findings
U937 Induction of apoptosisDemonstrated the role of ceramide in programmed cell death pathways.
HeLa Viral infection studiesUsed as a tool to assess the cytopathic effects of rhinoviruses. nih.gov
HGC27 Gastric cancer researchInvestigated for its potential to inhibit cancer cell growth.
INS-1 Pancreatic β-cell functionExplored its contribution to lipotoxicity and impaired insulin (B600854) secretion.

Experimental Models for Studying Biological Effects

Beyond in vitro cell cultures, this compound and other sphingolipid analogs are employed in more complex experimental models to understand their biological effects in a whole-organism context.

Preclinical Tumor Models: In cancer research, synthetic ceramide analogs have shown potential as therapeutic agents. nih.gov Studies in preclinical tumor models, often involving the administration of these compounds to laboratory animals bearing tumors, have been conducted. For instance, novel D-erythro N-octanoyl sphingosine (B13886) analogs have been synthesized and tested for their activity in drug-sensitive and resistant breast cancer cells. nih.gov These models help to assess the anti-tumor efficacy and to understand the in vivo mechanisms of action of ceramide-based therapies.

Viral Infection Models: The role of sphingolipids in viral infections is an active area of research. nih.govfrontiersin.org Experimental models have been used to investigate how these lipids influence viral entry, replication, and budding. nih.govfrontiersin.org For example, studies have shown that sphingosine can prevent infections with rhinoviruses. nih.gov In these models, the application of sphingolipid analogs can help to elucidate the specific interactions between viruses and host cell lipid metabolism, potentially leading to the development of novel antiviral strategies. nih.gov

Analytical Approaches in this compound Research

The study of this compound and other sphingolipids requires sophisticated analytical techniques to accurately identify and quantify these molecules within complex biological samples. Lipidomics, the large-scale study of cellular lipids, has been revolutionized by the advent of mass spectrometry-based methods. nih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and widely used technique in sphingolipidomics. nih.govnih.gov This method involves several key steps:

Lipid Extraction: Lipids are first extracted from the biological sample, such as cells or tissues.

Chromatographic Separation: The extracted lipids are then separated based on their physicochemical properties using liquid chromatography. escholarship.org

Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI), which generates charged molecules. spectroscopyonline.com

Mass Analysis: The ionized lipids are then analyzed in a tandem mass spectrometer, which measures their mass-to-charge ratio. This allows for the precise identification and quantification of individual sphingolipid species, including this compound and its metabolites. spectroscopyonline.com

This targeted approach provides high sensitivity and specificity, enabling researchers to track changes in sphingolipid profiles in response to various stimuli or experimental conditions. lcms.cz

Use of Labeled Analogs for Metabolic and Trafficking Studies

To trace the metabolic fate and intracellular movement of this compound, researchers often utilize isotopically or fluorescently labeled analogs.

Isotopically Labeled Analogs: These analogs incorporate stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into their molecular structure. For instance, D-erythro-[1-³H]Sphingosine with high specific activity has been prepared for use in metabolic studies. nih.gov When introduced to cells, these labeled compounds can be tracked using mass spectrometry. By analyzing the mass shifts in the resulting metabolites, researchers can delineate the metabolic pathways through which the ceramide analog is processed.

Fluorescently Labeled Analogs: Fluorescent analogs are tagged with a fluorescent molecule, allowing for their visualization within living cells using fluorescence microscopy. nih.gov These probes are invaluable for studying the intracellular trafficking of ceramides, providing insights into their localization to different organelles and their role in membrane dynamics. nih.gov The development of new sphingolipid probes continues to be an important area of research for metabolism and trafficking studies. ub.edu

The use of these labeled analogs provides a dynamic view of how cells handle and respond to changes in ceramide levels, complementing the static information obtained from traditional lipidomics analyses.

Future Directions and Research Perspectives

Unexplored Mechanisms and Target Identification

A significant frontier in the investigation of N-Octanoyl-L-threo-sphingosine lies in the identification of its unique molecular targets and the elucidation of its downstream signaling pathways. Unlike the more commonly studied D-erythro stereoisomer, the mechanisms through which the L-threo form exerts its biological effects remain largely uncharted.

Initial studies have indicated that the stereochemistry of ceramides (B1148491) is critical for their interaction with protein targets. For instance, in vitro studies on the serine/threonine protein phosphatase 2A (PP2A), a known target of ceramide, have demonstrated stereospecificity. While the D- and L-erythro forms of C2-ceramide were shown to activate PP2A, the D- and L-threo forms did not exhibit the same effect nih.gov. This finding strongly suggests that this compound may interact with a distinct set of proteins or regulate cellular processes through pathways independent of those modulated by its erythro counterparts.

Future research should prioritize the identification of specific binding partners for this compound. Advanced proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics, could be employed to isolate and identify proteins that selectively interact with this particular stereoisomer. Unraveling these interactions is the first step toward understanding the unique signaling cascades initiated by this compound. Furthermore, investigations into its role in modulating membrane dynamics and the formation of ceramide-rich platforms are warranted, as these physical properties are thought to be crucial for initiating signaling events nih.gov.

Elucidating Structure-Activity Relationships for Stereoisomers

A comprehensive understanding of the structure-activity relationships (SAR) among the different stereoisomers of N-Octanoyl-sphingosine is crucial for harnessing their therapeutic potential. The spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone significantly influences the biological activity of ceramides.

Key areas for future SAR studies include:

Differential Metabolism: Research has already shown that the metabolism of L-threo-sphinganine and its ceramide derivatives differs from that of other stereoisomers. Specifically, L-threo-ceramides are metabolized to sphingomyelin (B164518) but not to glucosylceramide. This metabolic divergence has profound implications for the cellular functions of this compound, as the balance between these different sphingolipids is a critical determinant of cell fate. Further studies should explore the enzymatic basis for this specificity and its downstream consequences.

Impact on Cellular Processes: Comparative studies systematically evaluating the effects of all four stereoisomers (D-erythro, L-erythro, D-threo, and L-threo) of N-Octanoyl-sphingosine on key cellular processes such as apoptosis, cell cycle progression, and inflammation are necessary. Such studies will help to delineate the specific functions attributable to the L-threo configuration.

Synthetic Analogs: The synthesis and biological evaluation of novel analogs of this compound with modifications to the acyl chain length, sphingoid base, and polar head group will provide deeper insights into the structural requirements for its biological activity.

Stereoisomer ComparisonD-erythro-C2-ceramideL-erythro-C2-ceramideD-threo-C2-ceramideL-threo-C2-ceramide
PP2A Activation YesYesNoNo

This table is based on data from in vitro studies with C2-ceramides and suggests the potential for stereospecific interactions of N-Octanoyl-sphingosine stereoisomers.

Potential as a Preclinical Research Lead for Investigating Therapeutic Strategies in Disease Models

The unique biological profile of the L-threo stereoisomer of sphingolipids positions this compound as a promising lead compound for preclinical research in various disease models.

Metabolic Diseases: A study utilizing a novel water-soluble cationic ceramide, L-threo-C6-pyridinium-ceramide bromide, demonstrated its ability to induce NADPH oxidase activation, mitochondrial dysfunction, and subsequent loss of cell viability in pancreatic β-cells. This suggests that L-threo ceramides could be investigated as tools to understand and potentially modulate cellular processes in the context of diabetes and other metabolic disorders. The N-octanoyl derivative may offer different cell permeability and metabolic stability, warranting its investigation in similar models.

Cancer: While research has focused on D-erythro N-octanoyl sphingosine (B13886) analogs in breast cancer models, the distinct metabolic fate and potential unique targets of the L-threo isomer suggest it could have a different, and possibly advantageous, therapeutic window. The use of Safingol (L-threo-dihydrosphingosine) in early-phase clinical trials for solid tumors further supports the exploration of L-threo sphingoid bases as anticancer agents nih.gov. Preclinical studies should evaluate the efficacy of this compound in various cancer cell lines and animal models, both as a monotherapy and in combination with existing chemotherapeutics.

Neurodegenerative and Inflammatory Diseases: Given the central role of sphingolipid metabolism in neuroinflammation and neurodegeneration, investigating the effects of this compound in relevant disease models is a logical next step. Its potential to modulate unique signaling pathways could offer novel therapeutic avenues for these complex conditions.

Advanced Methodologies for Investigating this compound Biology

To fully explore the biological landscape of this compound, the application of advanced analytical and imaging techniques is indispensable.

Mass Spectrometry Imaging (MSI): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can provide high-resolution spatial information on the distribution of this compound within tissues and even single cells. This will be crucial for understanding its localization to specific subcellular compartments and its role in different cell types within a heterogeneous tissue environment.

Quantitative Lipidomics: Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are essential for the accurate quantification of this compound and its metabolites in biological samples. This will enable researchers to correlate its levels with specific cellular responses and disease states.

Fluorescent Probes: The development of specific fluorescently-labeled probes for this compound would allow for real-time imaging of its dynamics and trafficking within living cells. This would provide invaluable insights into its mechanism of action.

Computational Modeling: Molecular dynamics simulations can be used to model the interactions of this compound with potential protein targets and cellular membranes. These in silico approaches can help to predict binding affinities and guide the design of future experiments.

By embracing these future directions and advanced methodologies, the scientific community can unlock the full potential of this compound, paving the way for a deeper understanding of sphingolipid biology and the development of novel therapeutic strategies.

Q & A

Q. Table 1: Key Characterization Parameters

ParameterMethodExpected Outcome
Stereochemical purity¹H NMR (400 MHz)δ 3.85–4.10 (m, H-2 and H-3)
Molecular weightESI-MSm/z 428.3 [M+H]⁺
SolubilityDynamic light scattering>90% in ethanol/PBS (0.1% DMSO)

Basic: What biological pathways involve this compound, and how are these studied in vitro?

Answer:
this compound is a synthetic analog of sphingolipids, primarily used to study:

  • Ceramide signaling : Acts as a cell-permeable ceramide mimic to investigate apoptosis, autophagy, or lipid raft dynamics .
  • Enzyme inhibition : Competes with endogenous sphingolipids in assays for ceramidases or sphingosine kinases (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cellular uptake : Tracked using fluorescent analogs (e.g., BODIPY-labeled) in confocal microscopy, with validation via knockout models (e.g., ABC transporter-deficient cells) .

Methodological Note : Use NIH-recommended controls (e.g., vehicle-only and wild-type sphingosine analogs) to distinguish compound-specific effects from endogenous signaling .

Advanced: How can researchers resolve contradictory data on this compound’s role in pro-survival vs. pro-apoptotic pathways?

Answer:
Contradictions often arise from:

  • Concentration-dependent effects : Design dose-response curves (0.1–50 µM) across multiple cell lines (e.g., HeLa vs. primary fibroblasts) to identify thresholds for pathway activation .
  • Cell-type specificity : Use transcriptomics (RNA-seq) to map differential expression of ceramide-metabolizing enzymes (e.g., ASAH1 vs. ASAH2) .
  • Experimental controls : Include sphingosine-1-phosphate (S1P) receptor inhibitors (e.g., FTY720) to isolate ceramide-specific effects .

Framework for Analysis : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses. For example:

"Does this compound induce ER stress in a ceramide synthase 2 (CerS2)-dependent manner?"

Advanced: What strategies optimize this compound delivery in hydrophobic cellular assays?

Answer:

  • Solubility enhancement : Use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) at 1:5 molar ratios to improve aqueous dispersion .
  • Localized delivery : Microinjection or lipid nanoparticles (LNPs) for organelle-specific targeting (e.g., mitochondrial membranes) .
  • Validation : Measure intracellular concentrations via LC-MS/MS post-treatment, correcting for membrane adsorption losses .

Q. Table 2: Delivery Optimization Workflow

StepMethodKey Parameter
SolubilizationCyclodextrin complexZeta potential < -20 mV
Cellular uptakeFlow cytometryFluorescence intensity
Subcellular localizationConfocal imagingColocalization with organelle markers (e.g., MitoTracker)

Advanced: How should researchers address ethical and reproducibility challenges in preclinical studies with this compound?

Answer:

  • Ethical compliance : Adhere to NIH guidelines for animal studies (e.g., IACUC protocols for lipid-induced toxicity models) and disclose all conflicts of interest .
  • Reprodubility measures :
    • Data transparency : Share raw NMR/MS spectra and cell viability datasets in public repositories (e.g., Zenodo).
    • Standardized reporting : Use the ARRIVE 2.0 checklist for in vivo studies, detailing batch-to-batch variability (e.g., CAS 175892-44-1 purity ≥98%) .

Pitfall Avoidance : Predefine exclusion criteria (e.g., >10% solvent-induced cytotoxicity) to minimize bias in data interpretation .

Advanced: What computational approaches model this compound’s interactions with lipid bilayers?

Answer:

  • Molecular dynamics (MD) simulations : Use CHARMM36 or MARTINI force fields to predict insertion depth and acyl chain orientation in bilayers .
  • Free energy calculations : Compute partitioning coefficients (logP) via COSMO-RS to validate experimental solubility data .
  • Validation : Correlate simulations with experimental data (e.g., neutron scattering for bilayer thickness) .

Q. Example Workflow :

Simulate this compound in a POPC bilayer for 100 ns.

Analyze hydrogen bonding between C2-OH and phospholipid headgroups.

Compare with analogous D-erythro derivatives to assess stereochemical impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.